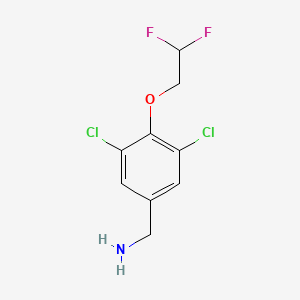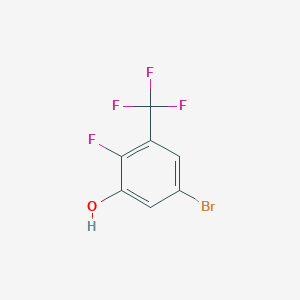
5-溴-2-氟-3-(三氟甲基)苯酚
描述
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring
科学研究应用
有机合成
该化合物在有机合成中用作多功能的构建块。其卤代芳香结构使其成为构建更复杂分子的宝贵中间体。它可以进行多种反应,包括亲核取代和偶联反应,从而产生广泛的有机化合物 .
染料工业
在染料工业中,5-溴-2-氟-3-(三氟甲基)苯酚被用作合成染料和颜料的中间体。 其分子结构允许引入额外的官能团,这些官能团可以改变所得染料的颜色特性 .
药物研究
该化合物在药物研究中用作合成药物分子的中间体。 它与其他有机化合物的反应性可以导致开发新的具有药理活性的分子 .
材料科学
在材料科学中,5-溴-2-氟-3-(三氟甲基)苯酚用于制造先进材料,例如聚(亚芳基醚)(PAE),这些材料在高性能塑料和电子产品中具有应用 .
分析化学
该化合物的独特结构可在分析化学中用于开发分析标准品和试剂。 它可用于校准仪器或用作各种化学分析中的参考化合物 .
环境科学
虽然没有明确记录在环境科学中的直接应用,但像5-溴-2-氟-3-(三氟甲基)苯酚这样的化合物可以被研究其在环境中的命运和行为。 这包括对其生物降解性、潜在的生物积累和对生态系统的影响进行研究 .
作用机制
Target of Action
The targets of phenolic compounds can vary widely depending on their specific structure and functional groups. They can interact with a variety of proteins, enzymes, and cellular structures. For instance, some phenolic compounds are known to interact with enzymes involved in oxidative stress responses .
Mode of Action
The mode of action of phenolic compounds can also be diverse. They may act as antioxidants, enzyme inhibitors, receptor agonists or antagonists, or disruptors of cell membrane integrity. The presence of the bromo, fluoro, and trifluoromethyl groups on the phenol could potentially influence its reactivity and interactions with biological targets .
Biochemical Pathways
Phenolic compounds can influence many biochemical pathways. For example, they may affect the pathways involved in oxidative stress, inflammation, cell cycle regulation, and apoptosis. The specific pathways affected by “5-Bromo-2-fluoro-3-(trifluoromethyl)phenol” would depend on its specific targets .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their solubility, stability, and metabolism. They may be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine or feces. The presence of halogen groups can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The cellular and molecular effects of phenolic compounds can include changes in cell viability, induction of apoptosis, changes in gene expression, and modulation of signal transduction pathways. The specific effects of “5-Bromo-2-fluoro-3-(trifluoromethyl)phenol” would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of phenolic compounds. For example, the pH can affect the ionization state of the phenol group, potentially influencing its reactivity and interactions with biological targets .
生化分析
Biochemical Properties
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes often involve the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can form hydrogen bonds with proteins, affecting their tertiary structure and function.
Cellular Effects
The effects of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, is a key aspect of its mechanism of action. Additionally, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol remains stable under certain conditions but can degrade in the presence of light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition . At higher doses, toxic or adverse effects can be observed, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can influence the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its presence in the cytoplasm versus the nucleus can lead to different biochemical outcomes.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, endoplasmic reticulum, or nucleus can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fl
属性
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGZWFVMPQUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
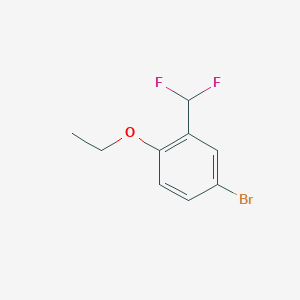
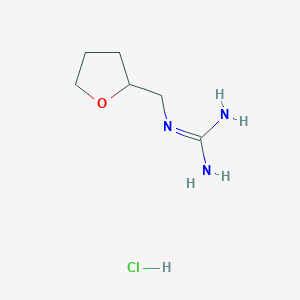
![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
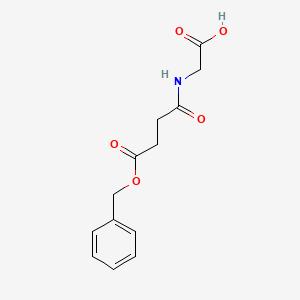
![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
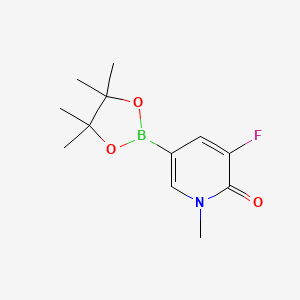
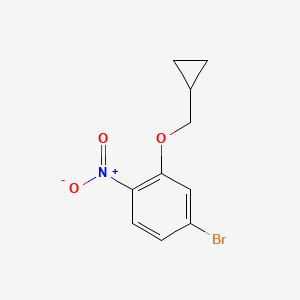
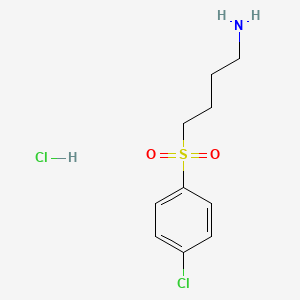
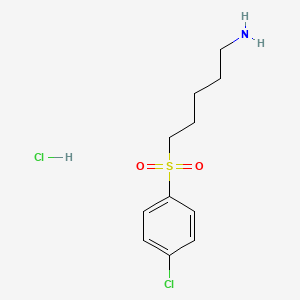
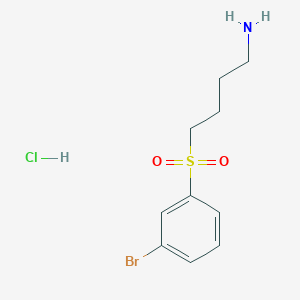
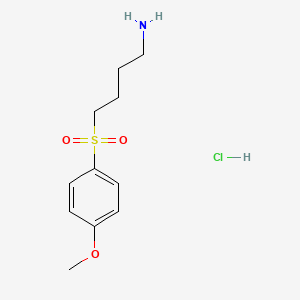
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
